2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide
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Description
Scientific Research Applications
Applications in Medicinal Chemistry
Analog compounds of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide, such as leflunomide metabolite analogs, have been studied for their potent inhibition of Bruton's tyrosine kinase (BTK) (Ghosh et al., 2000). These findings highlight the compound's potential in developing treatments for diseases modulated by BTK, such as rheumatoid arthritis and certain cancers.
Applications in Organic Synthesis
The structural analogs of this compound have been utilized in organic synthesis, demonstrating diverse reactivity and applications. For instance, analogs have facilitated the synthesis of complex molecules through mechanisms like intramolecular cyclization, indicating their utility in constructing heterocyclic compounds with potential biological activity (Ning et al., 2018).
Applications in Material Science
Compounds with similar structural features have been explored for their properties in materials science, such as the synthesis of colorless and transparent polyimide (PI) films. These films exhibit significant thermal and mechanical properties, optical transparency, and solubility, influenced by the specific structural motifs of the diamine monomers used, including ether and sulfone groups (Jeon et al., 2022). This highlights the potential of this compound in developing advanced materials with desirable properties for various applications.
Properties
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S/c18-17(19)26-14-6-4-11(5-7-14)8-12(10-20)16(23)22-13-2-1-3-15(9-13)27(21,24)25/h1-9,17H,(H,22,23)(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELAOAVRQUNJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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